N-(5-methoxy-1H-indazol-3-yl)spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxamide
Description
N-(5-methoxy-1H-indazol-3-yl)spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-carboxamide is a complex organic compound that features a unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Properties
IUPAC Name |
N-(5-methoxy-1H-indazol-3-yl)spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-25-12-6-7-16-13(10-12)18(23-22-16)21-19(24)15-11-20(15)8-9-26-17-5-3-2-4-14(17)20/h2-7,10,15H,8-9,11H2,1H3,(H2,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCUBGYMXUKOMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NN=C2NC(=O)C3CC34CCOC5=CC=CC=C45 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methoxy-1H-indazol-3-yl)spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the indazole core, followed by the construction of the spirocyclic framework. Key steps may include:
Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ketones or aldehydes.
Spirocyclization: The spirocyclic structure can be formed via intramolecular cyclization reactions, often facilitated by catalysts or specific reaction conditions.
Functional Group Modifications: Introduction of the methoxy group and carboxamide functionality can be achieved through standard organic transformations such as methylation and amidation reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(5-methoxy-1H-indazol-3-yl)spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain functional groups with others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
N-(5-methoxy-1H-indazol-3-yl)spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of N-(5-methoxy-1H-indazol-3-yl)spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indazole derivatives and spirocyclic molecules, such as:
- (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones
- 2-(1H-indazol-6-yl)spiro[cyclopropane-1,3’-indolin]-2’-ones
- 3-(5-bromo-indazol-1-yl)-2-(2,4-difluoro-phenyl)-1-[1,2,4]-triazol-1-yl-butan-2-ol .
Uniqueness
N-(5-methoxy-1H-indazol-3-yl)spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-carboxamide stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature enhances its stability, selectivity, and potential efficacy as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
